(4Z)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
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Overview
Description
(4Z)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a phenoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Bromination: Introduction of the bromine atom into the aromatic ring.
Methoxylation: Addition of the methoxy group.
Phenoxyethoxylation: Attachment of the phenoxyethoxy group.
Formation of the oxazole ring: This step involves cyclization to form the oxazole ring structure.
The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of specific functional groups or the addition of hydrogen atoms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(4Z)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for metal ions.
Uniqueness
(4Z)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4Z)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO5/c1-29-22-16-17(15-21-25(28)32-24(27-21)18-8-4-2-5-9-18)14-20(26)23(22)31-13-12-30-19-10-6-3-7-11-19/h2-11,14-16H,12-13H2,1H3/b21-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRGDBSOCAQZMC-QNGOZBTKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Br)OCCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)Br)OCCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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